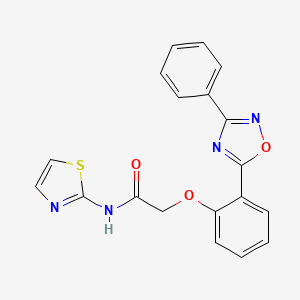
2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(thiazol-2-yl)acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mécanisme D'action
The mechanism of action of 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(thiazol-2-yl)acetamide involves the inhibition of specific enzymes and signaling pathways. The compound has been shown to inhibit the activity of bacterial and fungal enzymes, leading to the disruption of their cellular processes. In cancer cells, the compound has been shown to induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways. The exact mechanism of action of the compound is still under investigation, and further research is needed to fully understand its mode of action.
Biochemical and Physiological Effects
2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(thiazol-2-yl)acetamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated the compound's ability to inhibit the growth of bacterial and fungal strains, including multidrug-resistant strains. The compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In animal studies, the compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(thiazol-2-yl)acetamide in lab experiments is its broad-spectrum antimicrobial activity. The compound has been shown to be effective against a wide range of bacterial and fungal strains, making it a valuable tool for studying microbial physiology and pathogenesis. Another advantage is the compound's ability to inhibit specific signaling pathways in cancer cells, making it a useful tool for studying cancer biology.
One limitation of using 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(thiazol-2-yl)acetamide in lab experiments is its potential toxicity. The compound has been shown to have cytotoxic effects on certain cell types, and further research is needed to determine its safety and potential side effects. Another limitation is the compound's limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in certain applications.
Orientations Futures
There are several future directions for the use of 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(thiazol-2-yl)acetamide in scientific research. One direction is the development of new drug candidates based on the compound's structure and mechanism of action. The compound's antimicrobial and anticancer properties make it a promising candidate for drug development. Another direction is the exploration of the compound's potential applications in other fields, such as agriculture and environmental science. The compound's broad-spectrum antimicrobial activity may have applications in crop protection and food safety. Furthermore, the compound's ability to inhibit specific signaling pathways may have applications in environmental toxicology and pollution control.
Conclusion
2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(thiazol-2-yl)acetamide is a chemical compound with potential applications in various fields of scientific research. The compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. Further research is needed to fully understand the compound's mode of action and potential applications in drug development, agriculture, and environmental science.
Méthodes De Synthèse
The synthesis of 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(thiazol-2-yl)acetamide involves the reaction of 2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol and 2-bromo-N-(thiazol-2-yl)acetamide in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the target compound. The synthesis method has been optimized to improve the yield and purity of the compound, making it suitable for scientific research applications.
Applications De Recherche Scientifique
2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(thiazol-2-yl)acetamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology. The compound has been shown to have antimicrobial, anticancer, and anti-inflammatory properties, making it a promising candidate for drug development.
Propriétés
IUPAC Name |
2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3S/c24-16(21-19-20-10-11-27-19)12-25-15-9-5-4-8-14(15)18-22-17(23-26-18)13-6-2-1-3-7-13/h1-11H,12H2,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIUJDBAHHFVDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(N-(4-chlorobenzyl)methylsulfonamido)acetamide](/img/structure/B7704568.png)
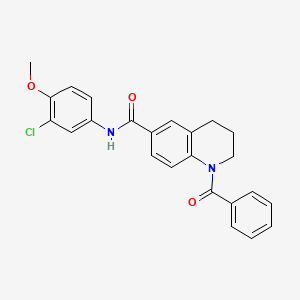
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)acetamide](/img/structure/B7704583.png)
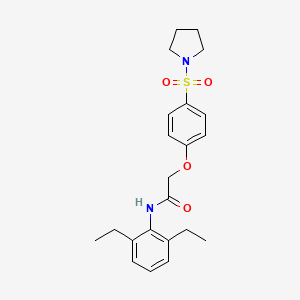

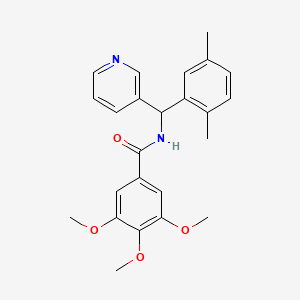
![N-(4-(N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)sulfamoyl)phenyl)acetamide](/img/structure/B7704597.png)
![2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B7704598.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7704622.png)
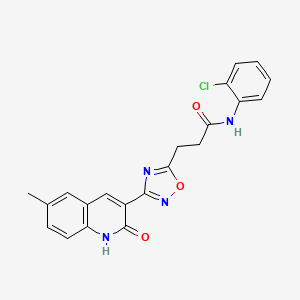
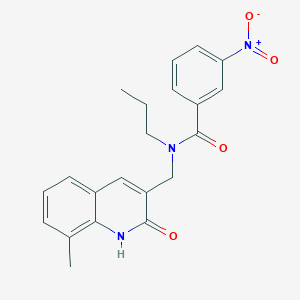
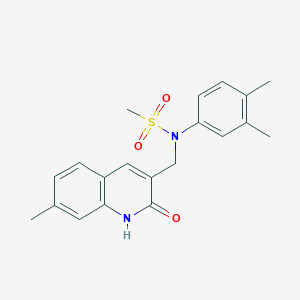
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7704666.png)